Home > Products > Screening Compounds P62145 > 1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea
1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea - 38160-73-5

1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea

Catalog Number: EVT-1461469
CAS Number: 38160-73-5
Molecular Formula: C21H26ClN3O5S
Molecular Weight: 467.965
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Inflammation Modulation: Similar sulfonamide-containing benzamides have demonstrated NLRP3 inflammasome inhibitory activity []. This suggests potential anti-inflammatory applications for the compound .
  • Gastrointestinal Disorders: Several 4-amino-substituted benzamide derivatives have shown promising results in enhancing gastric motility and treating gastroprokinetic disorders [, ]. Although the compound lacks the 4-amino group, structural similarities hint at possible activity in this area.

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171)

  • Compound Description: JC-171 is a hydroxyl sulfonamide analog that acts as a selective inhibitor of the NLRP3 inflammasome. It exhibits dose-dependent inhibition of LPS/ATP-induced interleukin-1β (IL-1β) release from J774A.1 macrophages with an IC50 of 8.45 ± 1.56 μM []. Studies have shown that JC-171 interferes with NLRP3/ASC interaction and effectively blocks IL-1β production [].

4-Amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamides

  • Compound Description: This series of compounds, characterized by an amino group at the 4-position of the benzamide ring and a conformationally restricted amine on the ethyl side chain, were investigated for their 5-HT4 receptor agonist activity []. A potent compound within this series, 4-amino-5-chloro-N-[2-(1-dimethylamino-1-cyclohexyl)ethyl]-2-methoxybenzamide (YM-47813), displayed an EC50 value of 1.0 μM in stimulating the contraction of guinea pig ileum longitudinal muscle myenteric plexus (LMMP) and enhanced gastric motility in dogs [].

4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate

  • Compound Description: This compound, known as metoclopramide, exhibits antiemetic and parasympathomimetic activity []. Studies investigated its molar refractivity (RM) and polarizability (α) in various solutions [, ].

5-Chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (82)

  • Compound Description: Compound 82 displays potent antagonistic activity for both dopamine D2 and serotonin 5-HT3 receptors []. It exhibits a higher affinity for the dopamine D2 receptor than metoclopramide [].
Overview

1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea, also known as Glibenclamide Impurity D, is a complex organic compound with significant relevance in pharmaceutical chemistry, particularly in the context of blood glucose regulation. This compound is characterized by its intricate molecular structure and specific biological activity, making it an important reference material for drug development and toxicology studies.

Source

The compound is classified under the CAS Number 38160-73-5 and has a molecular formula of C21_{21}H26_{26}ClN3_{3}O5_{5}S, with a molecular weight of 467.97 g/mol. It is primarily utilized as an impurity reference material in the development of blood glucose regulators like Glibenclamide, a medication used to treat type 2 diabetes .

Classification

1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea is classified as:

  • Chemical Type: Pharmaceutical impurity
  • Drug Type: Blood glucose regulator
  • Product Category: Impurity reference materials
Synthesis Analysis

Methods

The synthesis of 1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available aromatic amines and sulfonyl chlorides.
  2. Formation of Urea Linkage: The reaction between an amine and isocyanate or carbamate leads to the formation of the urea bond.
  3. Chlorination and Methoxylation: Subsequent reactions introduce the chloro and methoxy groups into the phenyl ring, enhancing the compound's biological properties.

Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary or vary based on laboratory protocols.

Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Weight: 467.97 g/mol
  • Accurate Mass: 467.1282 g/mol
  • IUPAC Name: N-[2-[4-(butylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide

The structure features a butyl group, a sulfonamide linkage, and a chloro-substituted methoxybenzamide moiety, contributing to its pharmacological activity.

Chemical Reactions Analysis

Reactions

1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea can participate in various chemical reactions typical for compounds containing sulfonamide and urea functionalities:

  1. Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by strong nucleophiles.
  2. Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze, leading to the release of amines.
  3. Oxidation Reactions: The presence of aromatic rings allows for electrophilic substitutions or oxidation reactions at various positions.

These reactions are critical for understanding the stability and reactivity of the compound in biological systems.

Mechanism of Action

The mechanism of action for 1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea primarily involves its role as a blood glucose regulator. It acts by stimulating insulin secretion from pancreatic beta cells, enhancing peripheral glucose uptake, and reducing hepatic glucose production.

Process

  1. Insulin Secretion: The compound binds to specific receptors on beta cells, promoting calcium influx which triggers insulin release.
  2. Glucose Utilization: In peripheral tissues like muscle and adipose tissue, it facilitates glucose transport via GLUT4 translocation.
  3. Inhibition of Hepatic Gluconeogenesis: By modulating signaling pathways in the liver, it decreases glucose output.

This multifaceted mechanism contributes to its efficacy in managing hyperglycemia.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong acids or bases; susceptible to hydrolysis.

Relevant data from analytical methods such as High Performance Liquid Chromatography (HPLC) can be used to assess purity and stability over time.

Applications

1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea serves several scientific purposes:

  1. Reference Material: Used as an impurity reference standard in pharmaceutical development to ensure quality control.
  2. Research Tool: Employed in studies investigating blood glucose regulation mechanisms and diabetes treatment methodologies.
  3. Toxicology Studies: Analyzed for safety assessments related to drug development processes.

This compound's diverse applications underscore its significance in both research and clinical settings.

Introduction to Sulfonylurea Derivatives in Medicinal Chemistry

Sulfonylurea derivatives represent a cornerstone of medicinal chemistry, particularly in the management of type 2 diabetes mellitus. These compounds feature a characteristic phenyl-sulfonyl-urea backbone that serves as the pharmacophore for insulin secretion activity [3] [7]. The structural versatility of this core allows for extensive chemical modifications, enabling the development of multiple therapeutic generations with optimized pharmacokinetic and pharmacodynamic profiles. These synthetic compounds exemplify how targeted molecular design can yield clinically significant agents that interact with specific biological targets, particularly ATP-sensitive potassium channels in pancreatic β-cells [2] [5]. The continued scientific interest in sulfonylurea chemistry stems from their efficacy, cost-effectiveness, and the ongoing discovery of novel biological activities beyond their classical antidiabetic effects [7].

Structural Classification of Sulfonylureas in Antidiabetic Therapeutics

Sulfonylureas are systematically classified into generations based on their structural complexity, receptor binding affinity, and therapeutic potency. This classification system reflects the evolutionary development of these antidiabetic agents:

  • First-generation sulfonylureas (discovered 1950s): Characterized by simpler aliphatic or small aromatic substituents. Tolbutamide (R₁: methyl; R₂: butyl) and chlorpropamide (R₁: chloro; R₂: propyl) exemplify this generation with lower receptor affinity and higher required dosages (500-2000 mg/day) [3] [7]. Their structures lack complex aromatic extensions, contributing to their lower potency and higher incidence of drug interactions due to non-selective binding.

  • Second-generation sulfonylureas (1980s): Feature optimized aromatic substituents that dramatically enhance binding affinity to sulfonylurea receptors (SUR). Glibenclamide (glyburide), glipizide, and gliclazide contain extended aromatic regions that facilitate specific high-affinity interactions. This structural refinement allows therapeutic efficacy at significantly reduced dosages (2.5-20 mg/day) [3] [7]. The compound 1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea (CAS 38160-73-5) belongs to this category, sharing the characteristic structural complexity of second-generation agents through its:

  • Butyl-urea terminus (R₂ group)
  • Extended aromatic sulfonamide region (phenylsulfonyl component)
  • Ortho-substituted benzamide moiety (5-chloro-2-methoxybenzoyl) linked via ethylene spacer [4]

  • Third-generation representatives: Glimepiride exemplifies further optimization with a bulkier heterocyclic substitution (pyrimidinone), enhancing receptor specificity and pharmacokinetic profiles [3] [5].

Table 1: Structural Classification of Selected Sulfonylureas

GenerationPrototypical CompoundsR₁ GroupR₂ GroupTherapeutic Dose Range (mg/day)
FirstTolbutamide-CH₃-C₄H₉500-3000
Chlorpropamide-Cl-C₃H₇100-750
SecondGlibenclamideComplex: 2-methoxy-5-chloro-benzamide ethyl linkageCyclohexyl1.25-20
1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]ureaIdentical to Glibenclamide-n-Butyl(Impurity/research compound)
ThirdGlimepirideEthoxyphenylPyrimidinone1-8

The structural evolution demonstrates a clear trajectory toward increased complexity in the R₁ domain, transitioning from simple substituents to extended aromatic systems that enhance receptor affinity and specificity. The featured compound exemplifies this progression with its dual-domain structure featuring both the sulfonylurea core and an orthogonal benzamide moiety connected through a flexible ethylene bridge [9]. This architecture facilitates simultaneous interaction with multiple receptor domains, significantly enhancing binding specificity compared to first-generation compounds [7].

Role of Urea and Sulfonamide Moieties in Pharmacological Activity

The pharmacological activity of sulfonylurea derivatives critically depends on two interconnected functional domains: the urea moiety and the sulfonamide group. These structural elements act synergistically to mediate the interaction with sulfonylurea receptors (SUR) on pancreatic β-cells:

  • Sulfonamide Group (-SO₂NH-):This highly polarized component creates an electrophilic sulfur center that facilitates specific binding to the SUR1 receptor subunit of ATP-sensitive K⁺ channels. The oxygen atoms engage in hydrogen bonding with Lys1349 and Thr1386 residues, while the electron-deficient sulfur interacts favorably with aromatic residues in the receptor's binding pocket [7]. The aryl group attached to the sulfonamide (para-substituted phenyl in second-generation compounds) enhances binding through π-π stacking interactions with phenylalanine residues. In the featured compound, the 4-[2-(arylcarboxamido)ethyl]phenyl extension provides optimal steric and electronic properties for high-affinity SUR1 binding [5] [7].

  • Urea Moiety (-NHCONH-):This segment serves a dual function:

  • Hydrogen bonding network: The urea carbonyl and N-H groups form critical hydrogen bonds with SUR1 residues (e.g., Asn1237, Ser1238). This bonding pattern positions the molecule precisely within the binding pocket [7].
  • R₂ substituent scaffold: The terminal nitrogen connects to variable alkyl/cycloalkyl groups (n-butyl in the featured compound). This substituent profoundly influences pharmacokinetic properties:
  • Lipophilicity enhancement: Alkyl chains increase membrane permeability
  • Metabolic stability: Butyl group confers resistance to oxidative metabolism compared to shorter chains
  • Receptor interaction: Optimal steric bulk modulates binding kinetics [7] [10]

Table 2: Functional Group Contributions in Selected Sulfonylureas

Functional GroupRole in Pharmacological ActivityStructural Variations in Clinical AgentsManifestation in 1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea
Sulfonamide (-SO₂NH-)SUR1 binding via electrostatic interactions and H-bondingAryl group variations: -Phenyl (glipizide) -Chlorophenyl (glibenclamide)4-[2-(arylcarboxamido)ethyl]phenyl group providing optimal steric bulk and electronic properties
Urea (-NHCONH-)H-bond network formation with receptor; R₂ group attachment-Cyclohexyl (glibenclamide) -Azabicyclo (glimepiride) -n-Butyl (featured compound)n-Butyl terminus balancing lipophilicity (LogP 3.7) and metabolic stability
Aromatic ExtensionsSecondary binding interactions-Methoxy-chloro substitution (glibenclamide) -Methylpyrazine (gliclazide)5-Chloro-2-methoxybenzoyl group identical to glibenclamide's insulin-secreting pharmacophore

The featured compound uniquely integrates the 5-chloro-2-methoxybenzoyl group—a structural signature of glibenclamide's insulin-secreting pharmacophore—connected via a flexible ethylene bridge to the sulfonylurea core. This design preserves the spatial orientation necessary for simultaneous engagement with both the benzamido-binding region and the core SUR1 binding domain [9]. The ethylene spacer (-CH₂CH₂-) provides conformational flexibility, enabling optimal positioning of the benzamide moiety within its complementary binding site. This elaborate architecture exemplifies the medicinal chemistry principle of fragment linking to enhance binding affinity and specificity [7].

Historical Context of Glibenclamide and Its Impurities

The development of glibenclamide (glyburide) in the 1960s marked a therapeutic breakthrough as the prototypical second-generation sulfonylurea. Its discovery emerged from systematic structural optimization of first-generation compounds:

  • Structural Innovation: Researchers at Boehringer Mannheim (Germany) incorporated the 2-methoxy-5-chlorobenzamide moiety linked via ethylenic spacer to the sulfonylurea core. This design yielded a 100-fold increase in receptor binding affinity compared to tolbutamide [3]. The molecular complexity, however, introduced synthetic challenges leading to multiple impurity profiles during manufacturing.

  • Impurity Formation:The featured compound (1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea; Glibenclamide Impurity D) arises during glibenclamide synthesis through two primary pathways:

  • Incomplete substitution: When 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide reacts with butyl isocyanate, competing hydrolysis or incomplete urea formation yields the impurity [4] [6].
  • Degradation pathway: Under acidic conditions, glibenclamide's cyclohexylurea moiety may undergo partial decomposition, though the butyl variant is more stable to metabolic degradation [9].
  • Synthetic Advancements:Modern synthetic approaches minimize impurity formation:
Route A: Sulfonamide + Isocyanate → Sulfonylurea  ArSO₂NH₂ + R₂NCO → ArSO₂NHC(O)NHR₂  Route B: Multi-step assembly with protective group strategies    

Impurity D specifically forms when Route A employs n-butyl isocyanate instead of cyclohexyl isocyanate—a potential reagent confusion in manufacturing [6].

Table 3: Synthetic Pathways and Impurity Formation in Glibenclamide Manufacture

Synthetic RouteKey ReagentsReaction ConditionsPotential ImpuritiesControl Strategies
One-pot synthesis2-Methoxy-5-chlorobenzoic acid chloride → Ethylenediamine adduct → Sulfonylation → Urea formationElevated temperatures (80-120°C), polar aprotic solventsAlkylurea variants (Impurity D if butyl isocyanate used)Strict reagent specification (cyclohexyl isocyanate)
Stepwise assembly4-(2-Aminoethyl)benzenesulfonamide → Benzoylation → Urea couplingMild conditions (25-60°C), protective groupsIncompletely acylated intermediates; Isomer impuritiesIntermediate purification; Reaction progress monitoring
Solid-phase synthesisResin-bound sulfonamide → Sequential couplingControlled environmentMinimal but structure-dependentOptimization of coupling efficiency
  • Analytical Significance:As a structurally relevant impurity, this butyl variant is monitored in pharmaceutical quality control:
  • Chromatographic methods: HPLC retention time ~12-14 minutes (C18 column; acetonitrile-phosphate buffer) [9]
  • Acceptance limits: Typically ≤0.15% in final drug substance per ICH guidelines [4]
  • Pharmacological relevance: While not therapeutically active as insulin secretagogues at impurity concentrations, such compounds serve as critical markers for process validation [6] [9].

The compound's historical significance extends beyond impurity status: it represents a deliberate structural analog in medicinal chemistry optimization efforts. Researchers explored this butyl variant during structure-activity relationship (SAR) studies that ultimately selected glibenclamide's cyclohexyl group for optimal pharmacokinetics [3]. Contemporary research repurposes this compound as:

  • A chemical reference standard for analytical methods development [9]
  • A molecular probe for studying SUR1 binding site flexibility [5]
  • A precursor in novel sulfonylurea syntheses exploring peripheral modifications [8]

Properties

CAS Number

38160-73-5

Product Name

1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea

IUPAC Name

N-[2-[4-(butylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide

Molecular Formula

C21H26ClN3O5S

Molecular Weight

467.965

InChI

InChI=1S/C21H26ClN3O5S/c1-3-4-12-24-21(27)25-31(28,29)17-8-5-15(6-9-17)11-13-23-20(26)18-14-16(22)7-10-19(18)30-2/h5-10,14H,3-4,11-13H2,1-2H3,(H,23,26)(H2,24,25,27)

InChI Key

WXFUNXIHKOHHSR-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC

Synonyms

N-[4-[β-(2-Methoxy-5-chlorobenzamido)ethyl]benzenesulfonyl]-N’-butylurea; N-[2-[4-[[[(Butylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-chloro-2-methoxy-benzamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.